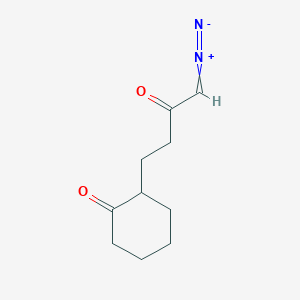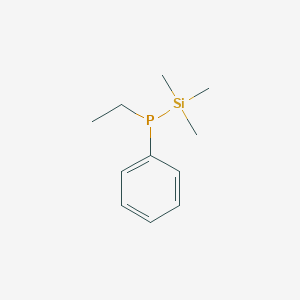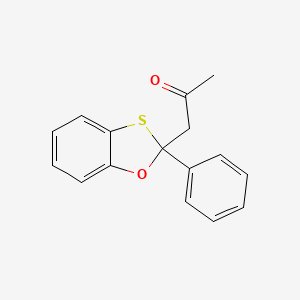
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- is an organic compound that features a unique structure combining a propanone group with a benzoxathiol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- typically involves the reaction of 2-phenyl-1,3-benzoxathiol with acetone under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include Lewis acids like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The benzoxathiol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoxathiol ring.
Aplicaciones Científicas De Investigación
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- involves its interaction with specific molecular targets. The benzoxathiol moiety can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar structure but lacking the benzoxathiol ring.
Benzyl methyl ketone: Another related compound with a simpler structure.
Uniqueness
2-Propanone, 1-(2-phenyl-1,3-benzoxathiol-2-yl)- is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57805-27-3 |
|---|---|
Fórmula molecular |
C16H14O2S |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
1-(2-phenyl-1,3-benzoxathiol-2-yl)propan-2-one |
InChI |
InChI=1S/C16H14O2S/c1-12(17)11-16(13-7-3-2-4-8-13)18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3 |
Clave InChI |
WGEKSACEOHDAOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1(OC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


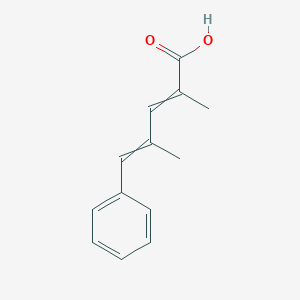
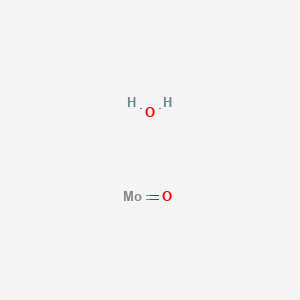
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)

![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
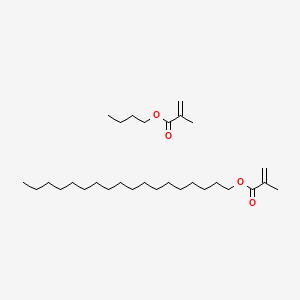
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
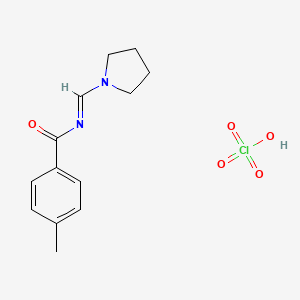
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
